Superior Potency for Aβ40 Inhibition: Compound E Demonstrates ~480-Fold Greater Potency than DAPT in Cellular Assays
Compound E exhibits markedly higher potency in inhibiting Aβ40 production compared to the widely used gamma-secretase inhibitor DAPT. In HEK293 cells stably transfected with βAPP695, Compound E inhibits Aβ40 generation with an IC50 of 0.24 nM, whereas DAPT requires 115 nM to achieve the same effect, representing a 479-fold difference in potency [1]. This potency advantage is consistent across multiple assay platforms, with Compound E also showing IC50 values of 0.30 nM in CHO cells overexpressing wild-type βAPP [2].
| Evidence Dimension | Inhibition of Aβ40 production (IC50) |
|---|---|
| Target Compound Data | 0.24 nM |
| Comparator Or Baseline | DAPT: 115 nM |
| Quantified Difference | 479-fold greater potency |
| Conditions | HEK293 cells stably transfected with βAPP695 |
Why This Matters
This potency differential enables researchers to use significantly lower compound concentrations, minimizing off-target effects and DMSO-related cytotoxicity in long-term cellular assays.
- [1] Beher, D., Wrigley, J. D., Owens, A. P., & Shearman, M. S. (2004). Generation of C-terminally truncated amyloid-beta peptides is dependent on gamma-secretase activity. Journal of Neurochemistry, 82(3), 563-575. View Source
- [2] Seiffert, D., Bradley, J. D., Rominger, C. M., Rominger, D. H., Yang, F., Meredith, J. E., Wang, Q., Roach, A. H., Thompson, L. A., Spitz, S. M., Higaki, J. N., Prakash, S. R., Combs, A. P., Copeland, R. A., Arneric, S. P., Hartig, P. R., Robertson, D. W., Cordell, B., Stern, A. M., Olson, R. E., & Zaczek, R. (2000). Presenilin-1 and -2 are molecular targets for gamma-secretase inhibitors. Journal of Biological Chemistry, 275(44), 34086-34091. View Source
